molecular formula C27H24F3N3O5S B4217288 Oxalic acid;2-(4-phenylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone

Oxalic acid;2-(4-phenylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone

Cat. No.: B4217288
M. Wt: 559.6 g/mol
InChI Key: DWTKQKIDLVIMHE-UHFFFAOYSA-N
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Description

Oxalic acid;2-(4-phenylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone: is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxalic acid;2-(4-phenylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone typically involves multiple steps, including the formation of the phenothiazine core, introduction of the piperazine moiety, and subsequent functionalization with the trifluoromethyl group. Common synthetic routes may include:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Biology : It may be used in biological studies to investigate its effects on cellular processes and pathways. Medicine Industry : It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Oxalic acid;2-(4-phenylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine moiety is known to interact with dopamine and serotonin receptors, which may contribute to its antipsychotic and antiemetic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross the blood-brain barrier more effectively.

Comparison with Similar Compounds

Properties

IUPAC Name

oxalic acid;2-(4-phenylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3N3OS.C2H2O4/c26-25(27,28)18-10-11-23-21(16-18)31(20-8-4-5-9-22(20)33-23)24(32)17-29-12-14-30(15-13-29)19-6-2-1-3-7-19;3-1(4)2(5)6/h1-11,16H,12-15,17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTKQKIDLVIMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5=CC=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxalic acid;2-(4-phenylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone
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Oxalic acid;2-(4-phenylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone
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Oxalic acid;2-(4-phenylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone
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Oxalic acid;2-(4-phenylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone
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Oxalic acid;2-(4-phenylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone
Reactant of Route 6
Oxalic acid;2-(4-phenylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone

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